molecular formula C12H11NO3S B6368317 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% CAS No. 1261895-98-0

2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95%

Cat. No. B6368317
CAS RN: 1261895-98-0
M. Wt: 249.29 g/mol
InChI Key: KQOQSBWXGAGGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% (HMPP) is a mono-hydroxy pyridine analog that has been studied extensively in the scientific research community. HMPP is a versatile compound with a wide range of applications in various fields including organic synthesis, drug discovery, and biochemistry. HMPP has been shown to possess unique properties that make it an attractive option for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% interacts with proteins in the cell membrane to alter the cell’s response to various stimuli. 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been shown to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory and anti-inflammatory compounds. Additionally, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been shown to inhibit the activity of certain proteins involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. Additionally, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been shown to have a protective effect against certain types of neurotoxins. In addition to these effects, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been shown to have a protective effect against certain types of bacteria and viruses, as well as a protective effect against certain types of toxins.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has several advantages for laboratory experiments. It is relatively inexpensive to synthesize, and it has a high yield. Additionally, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has a wide range of applications, making it an attractive option for experimentation. However, there are some limitations to using 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% in laboratory experiments. For example, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% is not water-soluble and therefore cannot be used to study the effects of compounds in aqueous solutions. Additionally, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% is not stable at high temperatures, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% in scientific research. One potential application is the use of 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% in drug discovery. 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has demonstrated potential as an anti-inflammatory and anti-cancer agent, and further research could lead to the development of new therapeutic agents. Additionally, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% could be used to study the effects of various compounds on the nervous system, as well as the effects of various drugs on the immune system. 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% could also be used to study the effects of various compounds on biochemical and physiological processes, such as oxidative stress and inflammation. Finally, 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% could be used to investigate the effects of various drugs on the growth and spread of cancer cells.

Synthesis Methods

2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% can be synthesized through a number of different methods, including the Friedel-Crafts alkylation of anilines with N-methylsulfonylphenyl bromide, the reaction of 4-methoxyphenylacetic acid with 3-methylsulfonylphenyl bromide, and the reaction of 2-hydroxy-4-methoxybenzaldehyde with 3-methylsulfonylphenyl bromide. The most common method used to synthesize 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% is the reaction of 2-hydroxy-4-methoxybenzaldehyde with 3-methylsulfonylphenyl bromide. This method produces a pure product with a high yield and is relatively inexpensive.

Scientific Research Applications

2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been used in numerous scientific research studies, including studies on its pharmacological effects and its potential use as an anti-cancer drug. Its unique properties make it an attractive option for laboratory experiments, as it can be used to study the effects of various compounds on biochemical and physiological processes. 2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine, 95% has been studied for its potential use as an anti-inflammatory, anti-microbial, and anti-cancer agent. Additionally, it has been used to investigate the effects of various compounds on the nervous system, as well as the effects of various drugs on the immune system.

properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQSBWXGAGGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683112
Record name 4-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine

CAS RN

1261895-98-0
Record name 4-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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